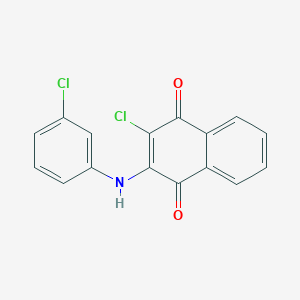
2-Chloro-3-(3-chloroanilino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-chloroanilino)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloroanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3-chloroaniline. The reaction is usually carried out in an anhydrous environment to prevent any side reactions. The mixture is stirred at a low temperature, often around 0°C, and monitored using thin-layer chromatography (TLC) to ensure the reaction’s progress .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous monitoring systems can help in maintaining the reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloroanilino)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloroanilino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloroanilino)naphthalene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. This property makes it useful in studying cellular oxidative stress and related pathways. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
- 2-Chloro-3-(3-di-methyl-amino-pro-pyl-amino)-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(3-chloroanilino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloroanilino group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64505-80-2 |
|---|---|
Molecular Formula |
C16H9Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-4-3-5-10(8-9)19-14-13(18)15(20)11-6-1-2-7-12(11)16(14)21/h1-8,19H |
InChI Key |
RHBPTIRCZSBHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















